molecular formula C15H18N4O3 B2877539 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 1797551-06-4

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2877539
CAS No.: 1797551-06-4
M. Wt: 302.334
InChI Key: MUURNAPZPUIMHM-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-15(14-12-3-1-2-4-13(12)22-18-14)17-10-7-16-19(8-10)11-5-6-21-9-11/h7-8,11H,1-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURNAPZPUIMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN(N=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Oxolan-3-yl Group Introduction: The oxolan-3-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the oxolan-3-yl moiety.

    Benzoxazole Formation: The benzoxazole ring is formed through a cyclization reaction involving an ortho-substituted aniline and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the pyrazole and benzoxazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxolan-3-yl group or the benzoxazole ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrazole or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form stable interactions with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(oxolan-3-yl)-1H-pyrazol-5-amine: This compound shares the pyrazole and oxolan-3-yl groups but lacks the benzoxazole moiety.

    3-(piperazin-1-yl)oxolan-2-one dihydrochloride: Similar in having an oxolan ring but differs significantly in other structural aspects.

Uniqueness

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combination of the pyrazole, oxolan, and benzoxazole rings. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a benzoxazole moiety, and an oxolane group. The structural formula can be represented as:

C14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that certain benzoxazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . While specific data on the compound is limited, the structural similarities suggest it may possess comparable antimicrobial effects.

Anti-inflammatory Effects

Pyrazole compounds have been reported to display anti-inflammatory activity. A review indicated that various pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Although direct studies on this compound are lacking, the potential for similar effects exists based on its structural characteristics.

Anticancer Potential

Some pyrazole derivatives have shown promise as anticancer agents. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. A study indicated that benzoxazole-containing compounds could interfere with cancer cell proliferation and survival . Investigating the specific anticancer properties of this compound could yield valuable insights into its therapeutic applications.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may stem from interactions with specific enzymes or receptors involved in disease processes. Pyrazole derivatives often act by modulating signaling pathways related to inflammation and cell proliferation .

Potential Targets

Biological Target Activity
Cyclooxygenase (COX)Inhibition of inflammatory response
Protein KinasesRegulation of cell signaling pathways
DNA/RNAInterference with nucleic acid synthesis

Study 1: Antimicrobial Efficacy

In vitro studies conducted on related pyrazole compounds demonstrated varying degrees of antimicrobial efficacy with Minimum Inhibitory Concentrations (MICs) ranging from 250 µg/ml to 7.81 µg/ml against Candida albicans . This suggests that this compound could be explored for similar antimicrobial properties.

Study 2: Anti-inflammatory Activity

A comparative analysis of pyrazole derivatives indicated significant reductions in inflammatory markers in animal models when treated with these compounds . Future studies could assess whether this compound exhibits analogous effects.

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